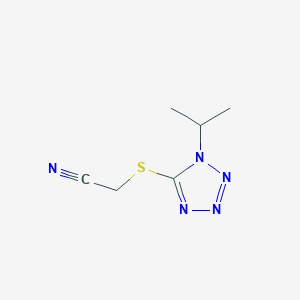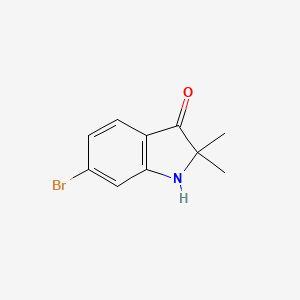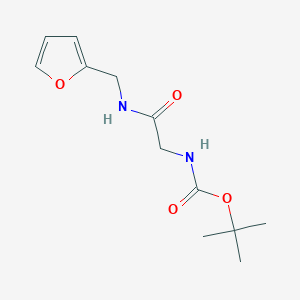
2-hydroxy-N,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-hydroxy-N,4-dimethoxybenzamide can be synthesized through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. Another method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as a base and THF as a solvent .
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve high-temperature reactions between carboxylic acids and amines. these methods may not be compatible with functionalized molecules . The use of ultrasonic irradiation and green solid acid catalysts can provide more efficient and environmentally friendly alternatives .
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-N,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can be used to replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
2-hydroxy-N,4-dimethoxybenzamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and chelate metal ions . Its antibacterial activity may be due to its ability to inhibit the growth of specific bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-hydroxy-N,4-dimethoxybenzamide include:
2,3-dimethoxybenzamide: Exhibits similar antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Also exhibits antioxidant and antibacterial activities.
Uniqueness
This compound is unique due to its specific functional groups, which may confer unique properties and activities compared to other benzamide derivatives. For example, the presence of both hydroxyl and methoxy groups may enhance its antioxidant activity .
Propiedades
Fórmula molecular |
C9H11NO4 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
2-hydroxy-N,4-dimethoxybenzamide |
InChI |
InChI=1S/C9H11NO4/c1-13-6-3-4-7(8(11)5-6)9(12)10-14-2/h3-5,11H,1-2H3,(H,10,12) |
Clave InChI |
DOROVEJBWMNQNR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)NOC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)








![7-Methoxy-2,2-dimethyl-5-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14909010.png)

